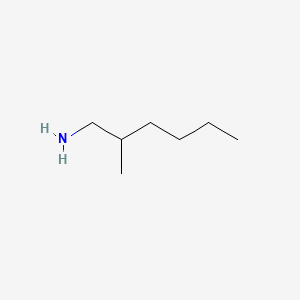

2-Methylhexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

Formule moléculaire |

C7H17N |

|---|---|

Poids moléculaire |

115.22 g/mol |

Nom IUPAC |

2-methylhexan-1-amine |

InChI |

InChI=1S/C7H17N/c1-3-4-5-7(2)6-8/h7H,3-6,8H2,1-2H3 |

Clé InChI |

BNOMVHZDJIXZAA-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(C)CN |

Origine du produit |

United States |

Structural Significance Within the Class of Primary Aliphatic Amines

The defining characteristic of 2-Methylhexan-1-amine is the presence of a methyl group at the C2 position, adjacent to the aminomethyl group (-CH2NH2). This feature introduces a chiral center, meaning the compound can exist as two distinct enantiomers, (R)-2-methylhexan-1-amine and (S)-2-methylhexan-1-amine. This chirality is of paramount importance in fields like pharmaceutical synthesis, where the biological activity of a molecule can be highly dependent on its stereochemistry.

The branching at the second carbon atom creates steric hindrance around the amino group. This steric bulk influences the nucleophilicity of the amine and can affect the rates and outcomes of its chemical reactions. For instance, in reactions such as alkylation and acylation, the approach of electrophiles to the nitrogen atom is more restricted compared to a linear amine like hexylamine. smolecule.com This can be leveraged by chemists to achieve selective reactions. The unique structural arrangement of this compound imparts distinct chemical and physical properties that differentiate it from similar compounds, affecting its reactivity and interaction capabilities. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 44652-67-7 chemsrc.comsigmaaldrich.commolbase.com |

| Molecular Formula | C7H17N smolecule.comchemsrc.comnih.gov |

| Molecular Weight | 115.22 g/mol smolecule.comchemsrc.com |

| IUPAC Name | This compound smolecule.comsigmaaldrich.com |

| Canonical SMILES | CCCCC(C)CN smolecule.com |

| InChI Key | BNOMVHZDJIXZAA-UHFFFAOYSA-N smolecule.comsigmaaldrich.com |

Overview of Research Trajectories for Branched Aliphatic Amines

Research into branched aliphatic amines, such as 2-Methylhexan-1-amine, is a dynamic area of chemical science. These compounds serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. smolecule.com The presence of branching can significantly influence the pharmacological and physicochemical properties of a final compound, such as its binding affinity to biological targets, solubility, and metabolic stability.

One major research trajectory focuses on the development of stereoselective synthesis methods. Given the importance of chirality, chemists are constantly seeking more efficient and environmentally friendly ways to produce single enantiomers of branched amines. Techniques such as asymmetric hydrogenation of imines, reductive amination of ketones with chiral catalysts, and the use of chiral auxiliaries are areas of active investigation. For example, the synthesis of branched amines can involve the reductive amination of a ketone, where a catalyst like Raney nickel or palladium on carbon is used under hydrogenation conditions.

Another significant area of research is the incorporation of branched amines into novel molecular scaffolds. Their unique three-dimensional shapes are valuable in designing molecules that can interact with specific biological targets like enzymes or receptors. Research has shown that compounds like this compound can interact with enzymes such as monoamine oxidase (MAO). smolecule.com This makes them valuable tools in biochemical research for studying enzyme interactions and metabolic pathways. smolecule.com

Table 2: Common Synthetic Routes for Branched Primary Amines

| Synthesis Method | Description |

| Reductive Amination | Involves the reaction of a ketone or aldehyde (e.g., 2-methylhexanal) with ammonia (B1221849), followed by reduction. smolecule.com This is a common and versatile method. |

| Hydrogenation of Nitriles | The catalytic hydrogenation of a corresponding nitrile (e.g., 2-methylhexanenitrile) over a metal catalyst like palladium or platinum is a viable route, often used in industrial settings. smolecule.com |

| Alkylation of Ammonia | The reaction of an alkyl halide (e.g., 1-bromo-2-methylhexane) with ammonia can produce the primary amine, though over-alkylation to form secondary and tertiary amines can be a competing reaction. smolecule.com |

Current and Future Directions in the Study of 2 Methylhexan 1 Amine

Current research on 2-Methylhexan-1-amine continues to explore its utility as a synthetic intermediate. smolecule.com Its reactive amino group allows it to participate in a variety of chemical transformations, including alkylation, acylation, and oxidation, to form a range of derivative compounds. smolecule.com These derivatives are then studied for their potential applications.

Future research is likely to focus on several key areas. Firstly, there will be a continued drive to develop more efficient and enantioselective syntheses of this compound and its analogs. This is crucial for making these chiral building blocks more accessible for pharmaceutical and materials science research. The use of continuous flow reactors is an emerging trend in industrial processes to optimize yield and purity.

Secondly, a deeper investigation into the biological interactions of this compound and its derivatives is warranted. While it is used in biochemical research, a more thorough elucidation of its mechanism of action with various biological targets could uncover new potential applications. smolecule.com For instance, understanding its interaction with monoamine oxidase could lead to the design of new enzyme inhibitors. smolecule.com

Finally, the unique physical properties imparted by the branched structure could be exploited in materials science. For example, its use as a monomer or a modifying agent in the synthesis of polymers could lead to new materials with tailored properties. The steric bulk of the 2-methyl group could influence polymer chain packing and, consequently, the material's physical characteristics. The compound's role as a precursor for specialty chemicals in the manufacturing sector highlights its industrial relevance.

Synthetic Routes to this compound Explored

The synthesis of this compound, a primary amine with a branched alkyl structure, is achievable through several established chemical transformations. This article details the primary synthetic methodologies, including reductive amination, reactions involving alkyl halides, and the hydrogenation of nitrile precursors.

Advanced Analytical and Spectroscopic Characterization in 2 Methylhexan 1 Amine Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 2-Methylhexan-1-amine, providing definitive information on its atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework.

In a ¹H NMR spectrum of this compound, the protons in different chemical environments would produce distinct signals. The integration of these signals corresponds to the number of protons in each environment. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, reveal the number of adjacent protons, which is crucial for assigning connectivity. For instance, the two protons on the carbon bearing the amino group (-CH₂NH₂) would be expected to show a distinct chemical shift and coupling to the proton at the chiral center (C2).

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, confirming the presence of seven distinct carbon environments.

Advanced NMR methods can be applied to study the molecule's three-dimensional structure and conformational preferences, which arise from rotation around its single bonds. auremn.org.br

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integrating Protons |

|---|---|---|---|

| -CH₃ (terminal) | ~0.9 | Triplet | 3H |

| -CH₃ (on C2) | ~0.9-1.0 | Doublet | 3H |

| -CH₂- (chain) | ~1.2-1.4 | Multiplet | 6H |

| -CH- (chiral center) | ~1.5-1.7 | Multiplet | 1H |

| -CH₂NH₂ | ~2.5-2.8 | Multiplet | 2H |

| -NH₂ | ~1.0-2.0 (broad) | Singlet (broad) | 2H |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the primary amine (-NH₂) group is the most prominent feature in the IR spectrum.

The key diagnostic absorptions for the primary amine include:

N-H Stretching: Primary amines exhibit two distinct bands in the 3250-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com The presence of this doublet is a clear indicator of the -NH₂ group. libretexts.org

N-H Bending (Scissoring): A medium to strong absorption appears in the 1580-1650 cm⁻¹ range due to the scissoring vibration of the N-H bonds. orgchemboulder.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines like this compound typically occurs in the 1020-1250 cm⁻¹ region. orgchemboulder.com

N-H Wagging: A broad, strong band can often be observed between 665-910 cm⁻¹ resulting from the out-of-plane bending (wagging) of the N-H bond. orgchemboulder.com

The spectrum will also feature strong C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹, characteristic of the alkane backbone.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3250 - 3400 | Medium (two bands) |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| C-N Stretch (aliphatic) | 1020 - 1250 | Weak to Medium |

| N-H Wag | 665 - 910 | Strong, Broad |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns. The molecular formula C₇H₁₇N gives a molecular weight of approximately 115.22 g/mol . nih.gov In MS, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) is detected. For a mono-nitrogen compound, the molecular ion will have an odd m/z value, consistent with 115. miamioh.edulibretexts.org

The fragmentation of the molecular ion provides a unique fingerprint. For aliphatic amines, the most characteristic fragmentation pathway is α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In this compound, this involves the cleavage of the C1-C2 bond. This process results in the loss of the larger alkyl group as a radical, while the charge is retained by the nitrogen-containing fragment. miamioh.edu

The predominant fragmentation is expected to yield a [CH₂NH₂]⁺ ion, which would produce a very intense signal (often the base peak) at m/z = 30. libretexts.org

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 115 | [C₇H₁₇N]⁺ | Molecular Ion (M⁺) |

| 100 | [M - CH₃]⁺ | Loss of a methyl radical |

| 30 | [CH₂NH₂]⁺ | α-cleavage (loss of C₅H₁₁ radical) |

When coupled with Gas Chromatography (GC-MS), this technique allows for the separation of this compound from a mixture before it enters the mass spectrometer, enabling both identification and purity analysis in a single run. GC with Flame Ionization Detection (GC-FID) is typically used for accurate quantification.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from reaction mixtures, isolating it from impurities, and performing quantitative analysis.

Gas Chromatography (GC) is the premier technique for analyzing volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and travels through a column, separating from other components based on its boiling point and interactions with the column's stationary phase.

For purity assessment, a sample of this compound is injected into the GC. A highly pure sample will ideally produce a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component. This allows for the quantitative determination of purity, often using a flame ionization detector (FID) for its wide linear range and sensitivity to hydrocarbons.

While GC is well-suited for the parent amine, High-Performance Liquid Chromatography (HPLC) is invaluable for the analysis of its non-volatile or thermally sensitive derivatives. Furthermore, because this compound possesses a chiral center, it exists as a pair of enantiomers ((R)- and (S)-2-methylhexan-1-amine). HPLC is a critical tool for separating these stereoisomers.

To separate enantiomers, they are often reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard HPLC column. Alternatively, a chiral stationary phase (CSP) can be used in the HPLC column to directly separate the underivatized enantiomers. This is crucial in stereoselective synthesis and for studying the specific biological activities of each enantiomer. HPLC coupled with detectors like UV-Vis (if the derivative contains a chromophore) or mass spectrometry (LC-MS) enables highly sensitive and accurate quantitative analysis of these derivatives.

Development of Specialized Analytical Protocols

The accurate identification and quantification of this compound in various matrices necessitate the development of specialized analytical protocols. Standard methods may fall short due to the compound's low ultraviolet absorption, high polarity, and potential for matrix interference. To overcome these challenges, researchers have focused on innovative techniques that enhance sensitivity, specificity, and sample throughput. These include the miniaturization of analytical systems and the use of in situ chemical modification to improve the compound's detectability.

Miniaturized Flow Injection Analysis (SMFIA) in Amine Detection

Flow Injection Analysis (FIA) is an automated analytical technique where a sample is injected into a continuously flowing carrier stream. This stream transports the sample through a manifold where it may mix with reagents before reaching a detector. The core principles of FIA rely on the precise control of sample dispersion, reproducible injection volumes, and consistent timing, which allows for highly repeatable measurements under non-equilibrium conditions. Key advantages of FIA include high sample throughput (50 to 300 samples per hour), reduced consumption of samples and reagents, and ease of automation.

Recent trends have focused on the miniaturization of FIA systems (SMFIA), which offers further benefits such as even lower reagent and sample consumption, faster analysis times, and reduced costs, making it suitable for high-throughput screening and extra-laboratory applications.

In the context of amine detection, FIA can be coupled with various detectors, including spectrophotometers, fluorometers, and mass spectrometers. For a compound like this compound, which lacks a strong chromophore, FIA is typically combined with a derivatization step to produce a colored or fluorescent product that can be easily detected. For instance, an FIA system has been developed for the detection of fructosyl amine compounds using an immobilized enzyme reactor, demonstrating the technique's adaptability for specific amine-containing analytes. The automated nature of FIA ensures that the reaction time between the amine and the derivatizing reagent is precisely controlled, leading to high precision and accuracy. The integration of mass spectrometry with FIA (FIA-MS) has become a powerful tool for rapid and reliable quantitative screening of various analytes, including amines, in complex matrices.

Table 1: Key Features of Flow Injection Analysis (FIA) for Amine Detection

| Feature | Description | Advantage for this compound Analysis |

| Automation | The entire process, from sample injection to detection, is automated. | High sample throughput and excellent reproducibility (RSD typically <2%). |

| Controlled Dispersion | The degree of mixing between the sample and reagents is precisely controlled by flow rate and tubing length. | Ensures consistent reaction conditions for derivatization, leading to reliable quantification. |

| Miniaturization | Systems are designed with smaller components, reducing internal volumes. | Lowers consumption of sample and expensive reagents, and reduces waste. |

| Versatility | Can be coupled with various detection methods like spectrophotometry, fluorescence, and mass spectrometry. | Allows for the selection of the most sensitive and specific detection method post-derivatization. |

| Speed | Analysis times are typically short, often under a minute per sample. | Enables rapid screening of a large number of samples. |

In Situ Derivatization Techniques for Enhanced Analytical Specificity and Sensitivity

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are better suited for a given analytical method. For aliphatic amines like this compound, derivatization is often essential for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The primary goals of derivatizing amines are to decrease their polarity, increase volatility for GC analysis, and introduce a chromophoric or fluorophoric tag for sensitive detection by UV-Vis or fluorescence detectors in HPLC.

Derivatization for HPLC Analysis

For HPLC, pre-column derivatization is commonly employed. The amine is reacted with a labeling reagent to form a stable derivative with strong UV absorption or fluorescence emission. This not only enhances sensitivity but can also improve the chromatographic separation from other matrix components. A variety of reagents are available for this purpose, reacting with the primary amino group of this compound under mild conditions.

Common derivatizing reagents for primary amines in HPLC include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives.

Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Forms highly fluorescent and stable sulfonamide derivatives with primary and secondary amines.

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): A reagent that reacts with primary amines to form stable derivatives with excellent fluorescence properties, allowing for sensitive detection.

Table 2: Selected Pre-Column Derivatization Reagents for HPLC Analysis of Primary Amines

| Reagent | Abbreviation | Target Group | Detection Method | Key Characteristics |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Fast reaction, but derivatives can be unstable. |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Forms stable derivatives under mild conditions. |

| Dansyl chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence | Produces highly stable derivatives, but can also react with phenols. |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Primary Amines | Fluorescence | Good selectivity, mild reaction conditions, and excellent derivative stability. |

Derivatization for GC Analysis

In GC, derivatization is crucial for analyzing polar and low-volatility compounds like amines. The process modifies the amine to increase its volatility and thermal stability, while also improving peak shape and reducing tailing on GC columns. The three main types of derivatization for GC are silylation, acylation, and alkylation.

Silylation: This is a very common method where an active hydrogen on the amine is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst such as trimethylchlorosilane (TMCS) to improve the reaction with sterically hindered amines. The resulting TMS-derivatives are more volatile and thermally stable.

Acylation: This involves reacting the amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents introduce fluorinated acyl groups, creating derivatives that are not only volatile but also highly responsive to electron capture detectors (ECD), enabling trace-level analysis.

Table 3: Common Derivatization Approaches for GC Analysis of Primary Amines

| Method | Reagent Type | Common Reagents | Purpose |

| Silylation | Silylating Agents | BSTFA, TMCS (catalyst) | Replaces active hydrogen with a TMS group to increase volatility and thermal stability. |

| Acylation | Perfluoro Acid Anhydrides | TFAA, PFPA | Adds an acyl group to increase volatility and enhance sensitivity for ECD detection. |

| Alkylation | Chloroformates | Propyl chloroformate | Reacts with amines to form carbamates, which are amenable to GC analysis. |

Theoretical and Computational Chemistry Studies of 2 Methylhexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 2-Methylhexan-1-amine. These methods, grounded in the principles of quantum mechanics, provide a molecular-level description that is often inaccessible through experimental techniques alone.

Electronic Structure Determination and Molecular Orbital Analysis

The electronic structure of this compound is characterized by a saturated alkyl framework with a primary amine functional group. The nitrogen atom of the amine group possesses a lone pair of electrons, which significantly influences the molecule's reactivity and intermolecular interactions. Molecular orbital (MO) analysis, particularly of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding its chemical behavior.

The HOMO is predominantly localized on the nitrogen atom's lone pair, indicating that this is the primary site for electrophilic attack and hydrogen bonding. The LUMO, conversely, is distributed over the antibonding orbitals of the C-N and C-H bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

Table 1: Illustrative Molecular Orbital Properties of this compound

| Property | Value (arbitrary units) | Description |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

Conformational Landscapes and Energetics of Stereoisomers

Due to the presence of a chiral center at the second carbon atom, this compound exists as two stereoisomers: (R)-2-methylhexan-1-amine and (S)-2-methylhexan-1-amine. The flexible alkyl chain allows for numerous conformations for each stereoisomer, resulting from rotations around the single C-C bonds.

Computational methods can map the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states connecting them. For this compound, the most stable conformations are typically those that minimize steric hindrance, such as staggered arrangements of the alkyl chain. Gauche interactions between bulky groups can lead to higher energy conformers. The relative energies of these conformers determine their population at a given temperature.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are powerful tools for predicting the spectroscopic properties of molecules. For this compound, these predictions can aid in its identification and structural elucidation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding. The predicted shifts for the different hydrogen and carbon atoms in this compound would be distinct, reflecting their unique chemical environments. For instance, the protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear at a higher chemical shift.

IR Frequencies: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. The characteristic N-H stretching vibrations of the primary amine group are expected to appear in the range of 3300-3500 cm⁻¹. Other notable vibrations include C-H stretching, bending, and C-N stretching frequencies.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Approximate Value |

|---|---|---|

| ¹H NMR | Chemical Shift (CH₂-N) | 2.5 - 3.0 ppm |

| ¹³C NMR | Chemical Shift (C-N) | 40 - 50 ppm |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ |

Note: These are generalized predictions based on typical values for primary amines.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of this compound, providing insights into its dynamics and interactions with its environment.

Investigation of Dynamic Behavior and Intermolecular Interactions

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, these simulations can reveal:

Conformational Dynamics: How the molecule transitions between different conformations in the liquid phase.

Intermolecular Interactions: The primary intermolecular forces for this compound are van der Waals forces and hydrogen bonding. The amine group can act as both a hydrogen bond donor and acceptor, leading to the formation of transient hydrogen bond networks in the pure liquid or in solution.

Solvation Effects: MD simulations can be used to study how this compound interacts with solvent molecules, such as water. The simulations can provide information on the structure of the solvation shell around the amine and the energetics of solvation.

These computational studies, from quantum chemical calculations to molecular dynamics simulations, provide a comprehensive theoretical framework for understanding the chemical and physical properties of this compound at a molecular level.

Simulation of Solvent Effects on Amine Reactivity and Conformation

The chemical behavior of this compound is significantly influenced by its surrounding solvent environment. Computational simulations are indispensable tools for elucidating these solvent effects on both the amine's three-dimensional structure (conformation) and its chemical reactivity. frontiersin.org

Molecular dynamics (MD) simulations, in particular, can be used to model the conformational landscape of this compound in various solvents, such as water, methanol, or non-polar organic solvents. rsc.org By simulating the movements and interactions of the amine and solvent molecules over time, researchers can identify the most stable conformations and understand how intermolecular forces, like hydrogen bonding, dictate the amine's preferred shape. aps.org The choice of solvent can impact the accessibility of the lone pair of electrons on the nitrogen atom, which is critical for its nucleophilic reactions. frontiersin.org For instance, polar protic solvents can form hydrogen bonds with the amine group, potentially altering its reactivity compared to aprotic solvents.

Quantum mechanics/molecular mechanics (QM/MM) is a hybrid approach that can provide a more detailed understanding of how solvents affect reactivity. In this method, the amine and its immediate interacting partners (e.g., an electrophile and key solvent molecules) are treated with high-level quantum mechanics, while the rest of the solvent is modeled using less computationally expensive molecular mechanics. researchgate.net This allows for the accurate simulation of electronic changes during a reaction, such as bond breaking and formation, while still accounting for the bulk solvent environment. Such simulations can reveal how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby influencing reaction rates.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions involving this compound. A common and important reaction for amines is their interaction with carbon dioxide (CO2). acs.org Theoretical studies on analogous amines, like MEA and AMP, have provided a general framework for understanding this process, which is applicable to this compound. researchgate.netresearchgate.net

The reaction is generally understood to proceed through a zwitterionic intermediate, where the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of CO2. acs.org Computational models can investigate the energetics of this process and the role of a second amine molecule or a solvent molecule in facilitating a proton transfer to form a stable carbamate (B1207046) product. acs.org For a sterically hindered amine like this compound, computational studies could predict whether the formation of carbamate or the direct formation of bicarbonate (in the presence of water) is the more favorable pathway, a key question in applications like carbon capture. researchgate.netresearchgate.net

Transition State Characterization and Activation Energy Calculations

A critical aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction pathway that connects reactants to products. acs.org Computational chemistry software can be used to locate the geometry of the transition state for a given reaction of this compound. This involves sophisticated algorithms that search the potential energy surface for a "saddle point," which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. nih.gov

Once the transition state structure is found, its energy can be calculated. The difference in energy between the transition state and the reactants is the activation energy (Ea). fiveable.me A lower activation energy corresponds to a faster reaction rate. fiveable.me Density Functional Theory (DFT) is a commonly used quantum chemical method for these calculations, providing a good balance between accuracy and computational cost. nih.gov For example, in amine-catalyzed reactions, DFT can be used to model the half-chair transition states and quantify how factors like hydrogen bonding can lower the activation energy. nih.gov

Below is a representative table of computationally determined activation energies for the reaction of a generic primary amine with an electrophile, illustrating the type of data that would be generated for this compound.

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Zwitterion Formation | DFT (B3LYP) | 6-311++G(d,p) | 10-15 |

| Proton Transfer | DFT (B3LYP) | 6-311++G(d,p) | 2-5 |

Note: This data is illustrative and based on typical values for primary amine reactions found in the literature. Specific values for this compound would require dedicated computational studies.

Potential Energy Surface Mapping for Reaction Pathways

The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a system as a function of the positions of its atoms. acs.org For a chemical reaction, a simplified one-dimensional slice of the PES is often shown as a reaction coordinate diagram, plotting energy versus the progress of the reaction. However, the true PES is multidimensional.

Computational methods can be used to map out relevant regions of the PES for reactions involving this compound. acs.org This involves calculating the energy of the molecular system at many different geometries as the reactants evolve into products. Techniques like the Intrinsic Reaction Coordinate (IRC) method can trace the lowest energy path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. acs.org

Mapping the PES provides a comprehensive picture of the reaction, revealing not only the primary reaction pathway but also the possibility of alternative routes, intermediates, and competing side reactions. acs.org For this compound, this could be used to explore, for instance, the competition between nucleophilic attack at different sites if the electrophile has more than one reactive center.

Kinetic and Thermodynamic Parameters from Computational Data

Beyond activation energies, computational chemistry can be used to derive a wealth of other kinetic and thermodynamic parameters that govern the reactivity of this compound. Using the principles of statistical mechanics and transition state theory, the calculated energies and vibrational frequencies of the reactants and the transition state can be used to compute rate constants (k) as a function of temperature. nih.govnih.gov

Thermodynamic properties such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can also be calculated. These values determine the position of the chemical equilibrium. For example, a negative ΔG indicates that the formation of products is spontaneous.

The table below presents hypothetical thermodynamic and kinetic data for a representative amination reaction, which would be analogous to the data generated from a computational study of this compound.

| Parameter | Computational Method | Calculated Value | Units |

| Enthalpy of Reaction (ΔH) | UCCSD(T) | -20.5 | kcal/mol |

| Entropy of Reaction (ΔS) | UB3LYP | -35.2 | cal/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | UCCSD(T) | -10.0 | kcal/mol |

| Rate Constant (k) at 298 K | TST | 1.5 x 10⁻³ | L/(mol·s) |

Note: These values are illustrative and based on data from computational studies of similar amine reactions. acs.org TST refers to Transition State Theory. The specific values for this compound would need to be determined through direct calculation.

By combining these computational approaches, a detailed and predictive understanding of the chemical behavior of this compound can be achieved, guiding experimental work and applications in various fields of chemistry.

Applications of 2 Methylhexan 1 Amine in Academic Chemical Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

As a foundational reagent, 2-Methylhexan-1-amine provides a scaffold upon which greater molecular complexity can be built. The primary amine functionality is a key reaction site for forming carbon-nitrogen bonds, which are integral to a vast array of functional molecules.

In the context of early-stage, non-clinical research, primary amines are fundamental components for synthesizing novel bioactive compounds. openmedicinalchemistryjournal.comnih.gov this compound can be readily converted into various amide or N-heterocyclic structures, which are scaffolds of significant interest in medicinal and agrochemical discovery. researchgate.netrsc.orgpulsus.com

The synthesis of N-substituted amides is a cornerstone of these research areas, as the amide bond is a prevalent feature in biologically active molecules. pulsus.com this compound can react with carboxylic acids or their activated derivatives (like acyl chlorides) to form N-(2-methylhexyl) amides. This reaction introduces the branched, lipophilic 2-methylhexyl group into a target molecule, which can influence its physical properties and biological interactions.

Similarly, the amine serves as a nucleophile in the synthesis of nitrogen-containing heterocycles, which are another critical class of compounds in pharmaceutical and agrochemical research. researchgate.netmdpi.com For example, it can participate in multi-component reactions to build complex ring systems that are evaluated for potential bioactivity.

The structural features of this compound make it a valuable component for creating specialty chemicals and advanced materials. The branched alkyl chain can impart unique physical properties, such as altered solubility, viscosity, or thermal characteristics, to the final product.

In the field of materials science, this amine can be used to synthesize surfactants or surface-modifying agents. The combination of the polar amine head and the nonpolar, branched hydrocarbon tail is characteristic of cationic surfactants. Furthermore, its reaction with other monomers can lead to the formation of specialty polymers or additives that control the properties of bulk materials.

Development of Novel Synthetic Methodologies

The reactivity and structure of this compound make it a suitable substrate for exploring and developing new chemical transformations, particularly in the fields of catalysis and stereoselective synthesis.

Hydroaminoalkylation is a powerful, atom-economic reaction that forms a C-C bond by adding the α-C-H bond of an amine across the double bond of an alkene. acs.org This method is of great interest for synthesizing more complex amines from simpler starting materials. Titanium-catalyzed hydroaminoalkylation has been extensively studied for secondary and tertiary amines. researchgate.netd-nb.infonih.gov

However, the intermolecular hydroaminoalkylation of alkenes with primary alkylamines like this compound presents a significant challenge. The primary amine can react with early-transition-metal catalysts to form inactive imido species or metal complexes, which halts the catalytic cycle. nih.gov To overcome this, research has focused on methodologies involving the temporary protection of the amine, for instance, through silylation. This allows the C-H activation and subsequent reaction to proceed, with the protecting group being removed in a final step to yield the desired primary amine product. nih.gov

| Amine Substrate | Alkene | Catalyst System | Key Challenge | Potential Product |

|---|---|---|---|---|

| R-CH₂-NH₂ (e.g., this compound) | R'-CH=CH₂ | Titanium-based | Catalyst deactivation by primary amine | R-CH(NH₂)-CH₂-CH₂-R' |

When used in its enantiomerically pure form, such as (R)- or (S)-2-Methylhexan-1-amine, the compound can function as a chiral auxiliary. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgnih.gov

For example, the amine can be reacted with a prochiral carboxylic acid to form a chiral amide. The inherent chirality of the amine, stemming from the stereocenter at the C2 position, creates a chiral environment around the amide. Deprotonation of the α-carbon to the carbonyl group forms a chiral enolate, which will then react with an electrophile (e.g., an alkyl halide) from a sterically preferred direction. This process, known as diastereoselective alkylation, results in the formation of a new stereocenter with a specific configuration. nih.govharvard.eduresearchgate.net After the reaction, the auxiliary can be cleaved, yielding an enantiomerically enriched carboxylic acid, ketone, or other target molecule. nih.gov The effectiveness of such a transformation is measured by the diastereomeric ratio (d.r.) of the products. harvard.edu

| Amide Substrate | Electrophile (Alkyl Halide) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Pseudoephenamine Propionamide | Benzyl bromide | 99 | >99:1 | harvard.edu |

| Pseudoephenamine Propionamide | Allyl iodide | 97 | 98:2 | harvard.edu |

| Pseudoephenamine Phenylacetamide | Methyl iodide | 95 | 99:1 | harvard.edu |

Polymer and Materials Science Research Applications

In polymer chemistry, monoamines are typically not used as monomers for chain-growth polymerization in the same way as diamines. Instead, they serve critical roles as property modifiers or chain-capping agents. When this compound is introduced into a polymerization reaction, such as the synthesis of polyamides from a diamine and a diacid, it acts as a chain terminator. ijert.orgnih.govncl.res.in By reacting with a growing polymer chain end, it prevents further elongation. This allows for precise control over the molecular weight of the resulting polymer, which is a key factor in determining its mechanical and thermal properties.

Furthermore, the incorporation of the 2-methylhexyl group at the end of polymer chains can modify the bulk properties of the material. The branched, nonpolar alkyl group can influence polymer solubility, reduce crystallinity, and act as an internal plasticizer, leading to materials with tailored flexibility and processing characteristics. ncl.res.in The synthesis of specialty polyamides using unique monomers to achieve specific properties is an active area of academic research. researchgate.netnih.govrsc.org

Synthesis of Epoxy Resins and Curing Agents

This compound, as a primary aliphatic amine, serves as a fundamental component in the synthesis of thermosetting polymers, particularly epoxy resins. The utility of amines in this context stems from their role as curing agents or hardeners, which induce the cross-linking of epoxy prepolymers to form a rigid, three-dimensional network. researchgate.netthreebond.co.jp The curing process is a polyaddition reaction where the active hydrogen atoms of the amine's primary amino group (-NH₂) react with the epoxide rings of the epoxy resin monomers. threebond.co.jp

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group (-OH) and a secondary amine. threebond.co.jp This newly formed secondary amine still possesses an active hydrogen and can subsequently react with another epoxide group. This step-growth polymerization continues until a densely cross-linked polymer matrix is formed. threebond.co.jp Aliphatic amines are notable for their ability to facilitate curing at ambient temperatures, although the reaction is highly exothermic. threebond.co.jp

The molecular structure of the amine curing agent significantly influences the final properties of the cured epoxy resin. nih.gov Factors such as the number of active hydrogens, steric hindrance around the amino group, and the length and branching of the alkyl chain dictate the cross-link density, thermal stability, and mechanical performance of the resulting material. The branched structure of this compound, with a methyl group at the second carbon, introduces steric bulk near the reactive amino group, which can modulate the reaction rate and the architecture of the final polymer network.

General Role of Primary Amines in Epoxy Curing

| Feature | Description | Reference |

|---|---|---|

| Reactive Site | The primary amine group (-NH₂) contains two active hydrogen atoms. | threebond.co.jp |

| Reaction Type | Nucleophilic addition to the epoxide ring. | threebond.co.jp |

| Curing Conditions | Aliphatic amines can cure epoxy resins at room temperature. | threebond.co.jp |

| Product | A highly cross-linked thermoset polymer with a three-dimensional network. | researchgate.net |

| Structural Influence | The amine's molecular structure affects the cured resin's mechanical and thermal properties. | nih.gov |

Incorporation into Polymeric Materials for Property Enhancement

Beyond its role as a simple curing agent, this compound can be incorporated into various polymeric structures to enhance their material properties. The synthesis of polyfunctional amines as additives or co-monomers in polymer formulations is a strategy employed to improve mechanical characteristics such as flexural and impact strength. researchgate.net When integrated into a polymer backbone, the amine moiety can introduce specific functionalities and alter the polymer's morphology.

Catalysis Research: Amine as a Ligand or Organocatalyst Component

In the field of catalysis, amines are versatile molecules that can function either as ligands that coordinate to metal centers or as organocatalysts that participate directly in chemical transformations. chemscene.com

In organocatalysis, the amine itself acts as the catalyst, avoiding the need for a metal. Amines are central to several C-C bond-forming reactions, such as the aza-Morita–Baylis–Hillman reaction. In these reactions, the amine catalyst typically initiates the catalytic cycle by undergoing a nucleophilic addition to an electrophile (e.g., a Michael acceptor), forming a reactive zwitterionic intermediate. This intermediate then engages the other substrate, facilitating the key bond formation before the catalyst is regenerated. The efficacy of the amine in this role is dependent on its nucleophilicity and steric profile, properties influenced by the alkyl structure of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₇N | nih.gov |

| Molecular Weight | 115.22 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | CCCCC(C)CN | nih.gov |

| InChIKey | BNOMVHZDJIXZAA-UHFFFAOYSA-N | nih.gov |

Explorations of 2 Methylhexan 1 Amine in Biochemical Research Excluding Clinical Applications

Investigation of Enzyme Interactions and Metabolic Pathways in Research Models

The chemical structure of 2-Methylhexan-1-amine suggests it may serve as a substrate for various enzymes involved in amine metabolism. Such interactions are crucial for understanding the biochemical processing of similar compounds within a biological system.

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, playing a critical role in the metabolism of neurotransmitters and dietary amines. nih.govnih.gov These enzymes, located on the outer mitochondrial membrane, catalyze the oxidation of primary, secondary, and tertiary amines. nih.gov Given that this compound is a primary amine, it is plausible that it could interact with MAO. The general reaction catalyzed by MAO involves the oxidation of the amine to an imine, which is then hydrolyzed to an aldehyde and ammonia (B1221849), with the concomitant production of hydrogen peroxide. nih.gov

Table 1: General Substrate Classes for Monoamine Oxidase Isoforms

| MAO Isoform | Primary Substrates |

| MAO-A | Serotonin, Norepinephrine, Dopamine, Tyramine |

| MAO-B | Phenylethylamine, Dopamine, Tyramine |

This table presents general substrate classes for MAO isoforms and does not include this compound due to a lack of specific research.

The enzymatic oxidation of primary amines by oxidases like MAO characteristically yields specific byproducts. nih.gov Should this compound be a substrate for such an enzyme, the predicted byproducts of its oxidative deamination would be 2-methylhexanal, ammonia (NH₃), and hydrogen peroxide (H₂O₂). nih.gov

The formation of these byproducts is a key area of biochemical research, as they can have significant physiological effects. For instance, hydrogen peroxide is a reactive oxygen species that can contribute to oxidative stress, while aldehydes can be further metabolized by enzymes such as aldehyde dehydrogenase. nih.gov The study of these byproducts in in-vitro models could provide insights into the metabolic fate and potential downstream effects of this compound.

Binding Affinity Studies with Biochemical Receptors and Proteins

The interaction of small molecules with proteins is fundamental to many biological processes. The binding affinity of a compound like this compound to receptors and other proteins is determined by a variety of non-covalent interactions.

The primary amine group of this compound can participate in both hydrogen bonding and ionic interactions. As a primary amine, it contains two hydrogen atoms that can act as hydrogen bond donors and a lone pair of electrons on the nitrogen atom that can act as a hydrogen bond acceptor. The amine group can also be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion, which can then engage in ionic interactions with negatively charged residues (e.g., aspartate, glutamate) on a protein surface.

The potential for these interactions is a critical factor in determining the binding affinity of this compound to its biological targets. While specific binding studies for this compound are not available, its capacity for these fundamental molecular interactions makes it a candidate for investigation in studies of protein-ligand binding.

Contribution to General Amine Metabolism Research and Neurotransmitter System Understanding

Primary amines are integral to numerous metabolic pathways and are structurally related to various neurotransmitters. nih.gov Research into the metabolism of simple amines like this compound can contribute to a broader understanding of these complex systems. By studying how its structure influences its interaction with metabolic enzymes, researchers can gain insights into the structure-activity relationships that govern amine metabolism.

Furthermore, many psychoactive substances are amines that interact with neurotransmitter systems. nih.gov Although there is no evidence to suggest that this compound has such properties, studying its potential interactions with neurotransmitter receptors or transporters could provide valuable data for the field of neuropharmacology. Such research would help to delineate the structural requirements for binding and activity at these important neurological targets.

Research into Fatty Acid Amide Hydrolase (FAAH) Inhibition by Structurally Related Amine Derivatives

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades a class of bioactive lipids called fatty acid amides, including the endocannabinoid anandamide. patsnap.com Inhibition of FAAH leads to increased levels of these signaling molecules and is an area of interest for therapeutic development. patsnap.com

The structure of FAAH inhibitors often includes a lipophilic alkyl chain that binds within a hydrophobic channel of the enzyme. nih.gov While this compound itself is a simple alkylamine and not a typical FAAH inhibitor, research on structurally related amine derivatives has shown that the nature of the alkyl group can significantly influence inhibitory potency. acs.org For instance, studies on aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates have demonstrated that the length of the alkyl spacer is a critical determinant of FAAH inhibition. acs.org Therefore, investigations into how simple alkylamines like this compound interact with the active site of FAAH could provide foundational knowledge for the design of novel inhibitors. However, it is important to note that there are currently no published studies demonstrating FAAH inhibition by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.